molecular formula C₁₀H₁₈ClNO₂ B1140242 (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid CAS No. 115238-58-9

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid

Cat. No.: B1140242
CAS No.: 115238-58-9
M. Wt: 219.71
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid is a chiral compound with a unique structure that includes a decahydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include high pressure and temperature to achieve complete hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and as a building block in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxamide: A similar compound with an amide group instead of a carboxylic acid group.

    (3S,4aS,8aS)-Decahydroisoquinoline-3-methanol: A derivative with a hydroxyl group replacing the carboxylic acid group.

Uniqueness

(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development.

Properties

IUPAC Name

(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENYWQRQUNUGD-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2CN[C@@H](C[C@@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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